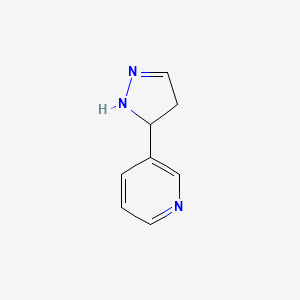

5-(3-Pyridyl)-2-pyrazoline

描述

5-(3-Pyridyl)-2-pyrazoline is a heterocyclic compound characterized by a pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 5-position with a 3-pyridyl group. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The 3-pyridyl substituent enhances coordination capabilities, enabling applications in metal-organic frameworks (MOFs) and fluorescence-based sensing . For instance, 5-(3-pyridyl)tetrazolate, a related ligand derived from 3-cyanopyridine, has been used to construct luminescent coordination polymers with Cd(II) and Zn(II) .

属性

分子式 |

C8H9N3 |

|---|---|

分子量 |

147.18 g/mol |

IUPAC 名称 |

3-(4,5-dihydro-1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C8H9N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-2,4-6,8,11H,3H2 |

InChI 键 |

KDIZSVBOMFWYJU-UHFFFAOYSA-N |

规范 SMILES |

C1C=NNC1C2=CN=CC=C2 |

产品来源 |

United States |

科学研究应用

Pharmacological Properties

5-(3-Pyridyl)-2-pyrazoline and its derivatives have been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Several studies have reported the antibacterial and antifungal properties of pyrazoline derivatives. For instance, this compound derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds derived from this structure have demonstrated selective activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar range . The anticancer mechanisms include induction of apoptosis and inhibition of topoisomerase II activity .

- Anti-inflammatory Effects : Pyrazolines are known for their anti-inflammatory properties. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines, providing potential therapeutic avenues for inflammatory diseases .

- Neuroprotective Effects : Some pyrazoline derivatives have been evaluated for their neuroprotective properties, showing promise in models of neurodegenerative diseases by inhibiting neurocytotoxicity .

Chemical Synthesis and Derivative Exploration

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Variations in substituents lead to a library of derivatives with tailored biological activities. For instance, modifications at the 4- or 5-position can enhance potency or selectivity against specific targets .

Case Study 1: Anticancer Activity

A study by Mamedova et al. highlighted the synthesis of a series of pyrazoline derivatives, including this compound. Among these, a specific compound exhibited an IC50 value of 0.21 nM against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of pyrazoline derivatives was screened for antimicrobial activity using the disc diffusion method. Results indicated that several compounds derived from this compound exhibited significant inhibition zones against both bacterial and fungal pathogens, suggesting its utility in treating infections .

相似化合物的比较

Comparison with Structurally Similar Compounds

Analgesic Activity

2-Pyrazoline derivatives with electron-releasing substituents exhibit enhanced bioactivity. For example:

- 1-Phenyl-3-(2',5'-dimethyl-3'-furyl)-5-(4-substituted phenyl)-2-pyrazolines (e.g., 4a , 4f ) showed superior analgesic activity compared to ibuprofen. The 3,4,5-trimethoxyphenyl (in 4f ) and 4-methoxyphenyl (in 4a ) groups at the 5-position maximized activity due to electron donation .

Antidiabetic and Anticancer Activity

- 1-(4-Methylsulfonylphenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazoline demonstrated potent DPP-4 inhibition (IC50 = 5.75 µM) with low cytotoxicity (IC50 = 34.33 µM against L929 cells) .

- Thiophenyl- and piperazinyl-substituted 2-pyrazolines (e.g., 2f , 2h ) showed antileukemic activity via caspase-3 activation, with IC50 values in the low micromolar range against HL-60 and K562 cells .

- The 3-pyridyl group in 5-(3-Pyridyl)-2-pyrazoline could modulate similar enzymatic targets but requires direct evaluation.

Antimicrobial Activity

- 3,5-Dinaphthyl-2-pyrazolines (e.g., 3cg ) displayed broad-spectrum activity, with MIC values as low as 31 µg/mL against Klebsiella pneumoniae .

- Substitutions at the 3- and 5-positions (e.g., hydroxyl, dimethylamino) significantly influenced efficacy, suggesting that the pyridyl group in this compound might enhance or alter antimicrobial profiles .

Physicochemical Properties

Structural and Theoretical Studies

- 1-Phenyl-3-(4-chlorophenyl)-5-(2-chlorophenyl)-2-pyrazoline was characterized by X-ray diffraction, revealing a planar pyrazoline ring with dihedral angles <10° between aryl groups .

- DFT calculations on 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (a pyridyl-tetrazole analog) showed good agreement with experimental bond lengths and angles .

准备方法

Titanium Tetrachloride-Mediated Cyclization

Hydrazones derived from α,β-unsaturated ketones undergo intramolecular cyclization using Lewis acids.

-

Hydrazone Formation : 3-Phenyl-1-(2-pyridyl)-1-propenone reacts with phenylhydrazine in acetic acid to form a hydrazone.

-

Cyclization : Treatment with TiCl₄ in CH₂Cl₂ at room temperature for 10 minutes yields 5-(3-pyridyl)-2-pyrazoline (67% yield).

Challenges :

-

Competing dehydrogenation to pyrazoles necessitates strict temperature control.

-

Side products like 4-hydroxypyrazolines may form under oxidative conditions.

Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation accelerates reactions and improves yields by enabling uniform heating.

-

Chalcone Preparation : 3-Acetylpyridine and aryl aldehydes react under microwave (200 W, 2–5 minutes).

-

Cyclocondensation : Chalcone and hydrazine hydrate in ethanol irradiated at 350 W for 80–280 seconds yield this compound (92–99% yield).

Advantages :

-

10-fold reduction in reaction time compared to conventional reflux.

-

Reduced solvent waste aligns with green chemistry principles.

Asymmetric Synthesis Using Chiral Catalysts

Nickel-Catalyzed Enantioselective Addition

Chiral 5-(3-pyridyl)-2-pyrazolines are synthesized via asymmetric conjugate addition.

-

Catalyst : Ni(OAc)₂·4H₂O with a chiral bis(oxazoline) ligand.

-

Conditions : Isopropanol, 3 hours at room temperature.

-

Outcome : 42% enantiomeric excess (ee) at 68% yield.

Applications :

Comparative Analysis of Synthetic Methods

常见问题

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., pyrazoline ring protons at δ 3.0–5.0 ppm) and substituent effects. 2D-COSY and HMBC correlations resolve complex aromatic signals and confirm regiochemistry .

- FT-IR : Bands at 1640 cm⁻¹ (C=N) and 3100–3500 cm⁻¹ (NH/OH) verify functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

How can researchers optimize the synthesis of this compound to improve yield and scalability?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side products .

- Catalytic Systems : Triethyl phosphate/acetic acid mixtures improve cyclization efficiency .

- Green Chemistry : Microwave-assisted synthesis reduces reaction time and energy consumption .

- In-situ Ligand Generation : Hydrothermal methods with NaN₃ and metal salts (e.g., CdCl₂) yield coordination polymers for structural diversity .

How should contradictions in biological activity data for this compound derivatives be addressed?

Q. Advanced

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HL-60, K562) to confirm cytotoxicity trends .

- Mechanistic Validation : Use caspase-3 activation assays to distinguish apoptosis-mediated activity from non-specific toxicity .

- Structural Reanalysis : Confirm regiochemistry via X-ray crystallography to rule out isomer interference .

What computational methods predict the reactivity and stability of this compound derivatives?

Q. Advanced

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess molecular electrostatic potentials (MEPs) and Fukui indices to predict nucleophilic/electrophilic sites .

- Wave Function Analysis : Electron Localization Function (ELF) and Localized Orbital Locator (LOL) maps reveal charge distribution in the pyrazoline ring .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., TNIK kinase) to prioritize derivatives for synthesis .

What structural modifications enhance the biological activity of this compound derivatives?

Q. Advanced

- Electron-Withdrawing Groups : Fluorine or chlorine at the 3-pyridyl position increases antimicrobial and antileukemic activity by enhancing electrophilicity .

- Bulkier Substituents : 4-Methylpiperazine or thiophene groups improve CNS penetration and apoptosis induction .

- Hydroxylation : Hydroxyl groups at the 3,5-positions enhance solubility and hydrogen-bonding interactions with targets .

How do researchers validate the purity and identity of synthesized this compound derivatives?

Q. Basic

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) quantifies purity (>95%) .

- Elemental Analysis : CHNS microanalysis ensures stoichiometric consistency (±0.3% error) .

- Melting Point Determination : Sharp melting points (±2°C) indicate crystalline homogeneity .

What advanced applications are explored for this compound derivatives in materials science?

Q. Advanced

- Coordination Polymers : Cd(II) and Zn(II) complexes with in-situ-generated 5-(3-pyridyl)tetrazolate ligands exhibit luminescence for sensor development .

- MOF Construction : Hydrothermal synthesis with 1,4-benzenedicarboxylic acid (H₂bdc) yields frameworks with tunable porosity .

How does the choice of hydrazine derivatives impact the synthesis of this compound analogs?

Q. Advanced

- Hydrazine Hydrate : Produces unsubstituted pyrazolines, while arylhydrazines introduce aromatic groups at N1 .

- Mannich Reactions : Alkylation with 2-diethylaminoethyl chloride generates cationic derivatives for improved solubility .

What strategies mitigate challenges in NMR analysis of this compound derivatives?

Q. Advanced

- Decoupling Experiments : Suppress coupling between pyrazoline ring protons (4α-CH and 5-CH) for clearer 1H spectra .

- Isotopic Labeling : 15N-labeled hydrazines resolve overlapping NH signals in 2D-HMBC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。